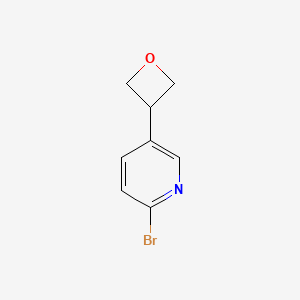
(4-Methyl-benzyl)-(1-trifluoromethylsulfanylmethylpropyl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methyl-benzyl)-(1-trifluoromethylsulfanylmethylpropyl)-amine is a chemical compound with the molecular formula C13H18F3NS and a molecular weight of 277.349 g/mol . This compound is characterized by the presence of a trifluoromethylsulfanyl group and a methyl-benzyl group attached to an amine. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-benzyl)-(1-trifluoromethylsulfanylmethylpropyl)-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 4-methylbenzyl chloride with 1-trifluoromethylsulfanylmethylpropylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including precise control of temperature, pressure, and reactant concentrations. The final product is typically purified using techniques such as distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-benzyl)-(1-trifluoromethylsulfanylmethylpropyl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the trifluoromethylsulfanyl group to a thiol group.
Substitution: The amine group can participate in substitution reactions with electrophiles, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Alkylated amine derivatives.
Scientific Research Applications
(4-Methyl-benzyl)-(1-trifluoromethylsulfanylmethylpropyl)-amine is utilized in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Methyl-benzyl)-(1-trifluoromethylsulfanylmethylpropyl)-amine involves its interaction with specific molecular targets. The trifluoromethylsulfanyl group is known to enhance the lipophilicity of the compound, facilitating its passage through biological membranes. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (4-Fluoro-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine
- (4-Chloro-benzyl)-(3-pentafluoroethylsulfanylpropyl)-amine
Uniqueness
(4-Methyl-benzyl)-(1-trifluoromethylsulfanylmethylpropyl)-amine is unique due to the presence of both a trifluoromethylsulfanyl group and a methyl-benzyl group, which confer distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H18F3NS |
|---|---|
Molecular Weight |
277.35 g/mol |
IUPAC Name |
N-[(4-methylphenyl)methyl]-1-(trifluoromethylsulfanyl)butan-2-amine |
InChI |
InChI=1S/C13H18F3NS/c1-3-12(9-18-13(14,15)16)17-8-11-6-4-10(2)5-7-11/h4-7,12,17H,3,8-9H2,1-2H3 |
InChI Key |
AXEXOQUJGWWHOB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CSC(F)(F)F)NCC1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


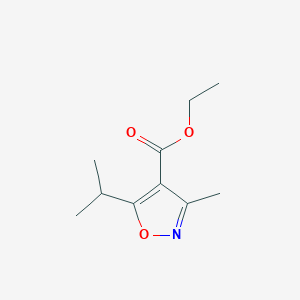
![4,6-Dimethoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B11758184.png)
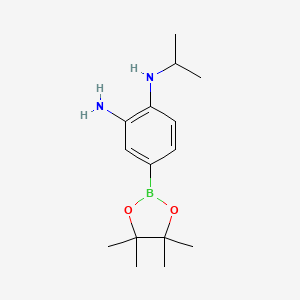
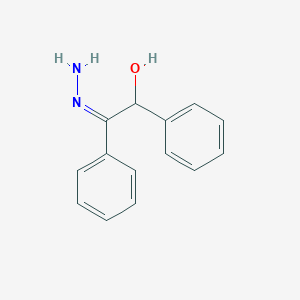
![2-[(Piperidin-4-yl)amino]acetamide](/img/structure/B11758206.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11758211.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11758219.png)
![9-Methyl-5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B11758240.png)

![1H-Pyrrolo[3,2-b]pyridine-2,5(3H,4H)-dione](/img/structure/B11758261.png)
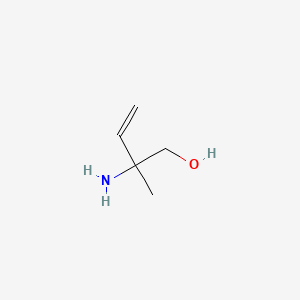

![4-Methyl-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B11758275.png)
